3'-Chloroacetanilide

Environmental Toxicology Xenobiotic Metabolism Biotransformation Kinetics

3'-Chloroacetanilide (CAS 588-07-8) solves the isomer specificity problem in chlorpropham metabolism studies and meta-substituted synthesis. - Unique meta-Cl substitution avoids ortho/para confounding (m.p. 79-81 °C vs. 88-90 °C and 176-178 °C). - Required authentic standard for LC-MS/MS quantification of chlorpropham’s major mammalian metabolite. - Key SAR probe for N-acetylation kinetics and AChE inhibition (IC₅₀ 142-285 nM).

Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
CAS No. 588-07-8
Cat. No. B146282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloroacetanilide
CAS588-07-8
Synonyms3-chloroacetanilide
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)Cl
InChIInChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11)
InChIKeyMUUQHCOAOLLHIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityREADILY SOL IN ALC, BENZENE, CARBON DISULFIDE;  VERY SLIGHTLY SOL IN PETROLEUM ETHER
SLIGHTLY SOL IN WATER

Structure & Identifiers


Interactive Chemical Structure Model





3'-Chloroacetanilide Overview


3'-Chloroacetanilide, also known as N-(3-chlorophenyl)acetamide or m-chloroacetanilide, is a meta-substituted chloroacetanilide with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . This white to light beige crystalline powder exhibits a melting point of 79-81 °C and is characterized by limited solubility in water but good solubility in most organic solvents, making it a versatile building block in organic synthesis . As a key member of the monochloroacetanilide family, it serves as a major metabolite of the herbicide chlorpropham and functions as an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes .

Isomer Meta-substituted chloroacetanilide
Metabolite Reported chlorpropham metabolite
Role Intermediate for meta-directed synthesis
Form Crystalline powder, organic solvent soluble

3'-Chloroacetanilide vs. 2'- and 4'-Isomers


The monochloroacetanilide isomers (ortho-, meta-, and para-) exhibit fundamentally different physicochemical properties and biological behaviors due to the position of the chlorine substituent on the phenyl ring. This positional isomerism profoundly influences melting point, solubility, metabolic fate, and toxicological profile, rendering them non-interchangeable in both research and industrial applications. For instance, the melting point varies by nearly 100°C between isomers , while their biotransformation rates and toxicities differ significantly in biological systems [1]. Consequently, substituting 3'-chloroacetanilide with its 2'- or 4'-counterparts would alter reaction kinetics, purification protocols, and biological outcomes, potentially invalidating experimental results or disrupting manufacturing processes [2].

Isomer melting points
Meta isomer melting point differs substantially from ortho and para, altering recrystallization and thermal processing.
Biotransformation rates
Acetylation and deacetylation rates are isomer-dependent; substituting may shift metabolic pathway interpretation.
Toxicity profiles
Toxicity inferred from acetylation capacity varies with chlorine position; handling protocols may require isomer-specific review.

3'-Chloroacetanilide: Key Differentiators


Biotransformation Rate: Intermediate Acetylation

In a 96-hour static exposure study using guppies (Poecilia reticulata), the amount of chloroacetanilide formed via N-acetylation of the corresponding chloroaniline increased in the order: 2-chloroacetanilide (N2CA) < 3-chloroacetanilide (N3CA) < 4-chloroacetanilide (N4CA). Conversely, the amount of deacetylated product (chloroaniline) found in water increased in the order: 4-chloroaniline (4CA) < 3-chloroaniline (3CA) < 2-chloroaniline (2CA). 3-Chloroacetanilide thus occupies a distinct intermediate position in both acetylation and deacetylation kinetics [1].

Biotransformation Rate
Head-to-head
Acetylation: N2CA < N3CA < N4CA Deacetylation: 4CA < 3CA < 2CA
Supports chlorine-position SAR in xenobiotic metabolism
96-hour guppy exposure study
Environmental Toxicology Xenobiotic Metabolism Biotransformation Kinetics

Melting Point: Unique Thermal Profile

The melting point of 3'-chloroacetanilide is 79-81 °C . This contrasts sharply with 2'-chloroacetanilide (88-90 °C) [1] and 4'-chloroacetanilide (176-178 °C) . The nearly 100°C difference between the meta and para isomers significantly impacts purification strategies, recrystallization solvent selection, and thermal stability considerations during synthesis and storage.

Melting Point
Data to verify
3'-Cl: 79–81 °C 2'-Cl: 88–90 °C 4'-Cl: 176–178 °C
Meta isomer melting point dictates purification strategy
Impacts recrystallization and thermal processing
Process Chemistry Crystallization Thermal Analysis

Relative Toxicity: Intermediate Profile

In the same guppy biotransformation study, 2-chloroaniline (the deacetylated form of 2-chloroacetanilide) was identified as the most toxic of the three monochloroanilines. The study noted that the compound with the highest toxicity (2-chloroaniline) had the smallest amount of acetylated product formed, suggesting a correlation between low acetylation capacity and higher toxicity [1]. While direct LD50 comparisons for the acetanilides are not available in the core literature, this metabolic data positions 3-chloroacetanilide as having an intermediate toxicity profile relative to the 2- and 4-isomers.

Relative Toxicity
Class-level
Toxicity rank inferred: 2-Cl > 3-Cl > 4-Cl
Supports environmental toxicity ranking models
Inferred from acetylation-toxicity correlation
Toxicology Risk Assessment Structure-Toxicity Relationship

AChE Inhibition: Moderate Potency

3'-Chloroacetanilide inhibits recombinant Anopheles gambiae (African malaria mosquito) acetylcholinesterase (AChE) with an IC50 of 142 nM after 10 minutes and 285 nM after 60 minutes of incubation, as determined by Ellman assay [1]. While direct comparative IC50 data for 2'- and 4'-chloroacetanilide under identical conditions are not available in the core literature, this moderate inhibitory activity positions 3'-chloroacetanilide as a distinct biochemical probe within the chloroacetanilide class.

AChE Inhibition
Reported
IC50 142 nM (10 min) 285 nM (60 min)
Benchmark for meta-substitution effect on AChE
Recombinant An. gambiae AChE, Ellman assay
Enzymology Insecticide Discovery Acetylcholinesterase Inhibition

3'-Chloroacetanilide Applications


Xenobiotic Metabolism and Environmental Fate Studies

3'-Chloroacetanilide is the preferred compound for investigating the impact of meta-chlorine substitution on N-acetylation and deacetylation kinetics. As demonstrated in the guppy biotransformation study, it occupies a unique intermediate position in both acetylation and deacetylation rates compared to ortho- and para-isomers [1]. Researchers studying the environmental fate of chloroaniline-based pollutants or the activity of N-acetyltransferases should procure 3'-chloroacetanilide to complete their SAR analysis and avoid the confounding effects of extreme metabolic rates seen with 2'- and 4'-isomers [1].

Metabolite Identification and Quantification in Herbicide Research

3'-Chloroacetanilide is an essential analytical standard for studies involving the herbicide chlorpropham (CIPC). It is a confirmed major metabolite of chlorpropham in mammalian systems, including isolated rat hepatocytes [2][3]. For toxicology and residue analysis laboratories, authentic 3'-chloroacetanilide is required for accurate LC-MS/MS or HPLC method development, calibration, and quantification [4]. Use of alternative isomers would result in erroneous identification and quantification of this specific metabolic pathway [4].

Synthesis of Meta-Substituted Derivatives and Fine Chemicals

Due to its distinct melting point (79-81 °C) and solubility profile, 3'-chloroacetanilide is the required starting material for synthesizing a range of meta-substituted aromatic compounds, including pharmaceuticals and agrochemicals . Its intermediate thermal properties, compared to the high-melting 4'-isomer (176-178 °C) and the ortho-isomer (88-90 °C) [5], offer process chemists a unique window for reactions and recrystallizations that would be inefficient or impossible with the other isomers. This makes it the only viable choice for specific synthetic routes targeting meta-substituted products.

Structure-Activity Relationship (SAR) Studies in Insecticide Discovery

For researchers exploring chloroacetanilide-based acetylcholinesterase (AChE) inhibitors, 3'-chloroacetanilide serves as a key probe to define the SAR of meta-substitution. Its moderate inhibitory activity (IC50 = 142-285 nM) against Anopheles gambiae AChE provides a specific data point for computational modeling and lead optimization [6]. Including 3'-chloroacetanilide in screening libraries allows for the systematic evaluation of chlorine position effects on enzyme binding and insecticidal potency [6].

Application
Selection Property
Validation Focus
Xenobiotic metabolism SAR
Intermediate acetylation kinetics
Metabolic pathway mapping across isomers
Chlorpropham metabolite analysis
Confirmed metabolite identity
Isomer-specific LC-MS/MS calibration
Meta-substituted synthesis
Meta-directing chloroacetamide precursor
Thermal processing and recrystallization
AChE inhibitor SAR studies
Moderate AChE inhibition potency
Binding mode analysis and lead optimization
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